REACTION_SMILES
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[CH2:20]([CH2:21][CH3:22])[N:23]([CH2:24][CH2:25][CH3:26])[CH2:27][CH:28]1[N:29]([CH2:34][CH2:35][NH2:36])[CH2:30][CH2:31][CH2:32][CH2:33]1.[CH3:37][C:38]#[N:39].[Cl:1][C:2](=[O:3])[N:4]1[c:5]2[c:6]([cH:16][cH:17][cH:18][n:19]2)[NH:7][C:8](=[O:15])[c:9]2[c:10]1[cH:11][cH:12][cH:13][cH:14]2>>[C:2](=[O:3])([N:4]1[c:5]2[c:6]([cH:16][cH:17][cH:18][n:19]2)[NH:7][C:8](=[O:15])[c:9]2[c:10]1[cH:11][cH:12][cH:13][cH:14]2)[NH:36][CH2:35][CH2:34][N:29]1[CH:28]([CH2:27][N:23]([CH2:20][CH2:21][CH3:22])[CH2:24][CH2:25][CH3:26])[CH2:33][CH2:32][CH2:31][CH2:30]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCN(CCC)CC1CCCCN1CCN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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O=C1Nc2cccnc2N(C(=O)Cl)c2ccccc21
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1Nc2cccnc2N(C(=O)Cl)c2ccccc21
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Name
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Type
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product
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Smiles
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CCCN(CCC)CC1CCCCN1CCNC(=O)N1c2ccccc2C(=O)Nc2cccnc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |